molecular formula C25H31N3O7S2 B11531998 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-8-methyl-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-8-methyl-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide

Cat. No.: B11531998
M. Wt: 549.7 g/mol
InChI Key: INGWNHWXCUCEJM-WGOQTCKBSA-N
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Description

N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-8-METHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a methoxy-substituted phenyl group, an indolizine core, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-8-METHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with 8-methyl-1,2-bis(propane-1-sulfonyl)indolizine-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-8-METHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The hydrazone moiety can be reduced to form hydrazines.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydrazines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-8-METHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-8-METHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone and sulfonyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXY-1-NAPHTHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
  • N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE

Uniqueness

N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-8-METHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE is unique due to its indolizine core and the presence of two sulfonyl groups, which are not commonly found in similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H31N3O7S2

Molecular Weight

549.7 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-8-methyl-1,2-bis(propylsulfonyl)indolizine-3-carboxamide

InChI

InChI=1S/C25H31N3O7S2/c1-6-13-36(30,31)23-21-17(3)9-8-12-28(21)22(24(23)37(32,33)14-7-2)25(29)27-26-16-18-10-11-19(34-4)20(15-18)35-5/h8-12,15-16H,6-7,13-14H2,1-5H3,(H,27,29)/b26-16+

InChI Key

INGWNHWXCUCEJM-WGOQTCKBSA-N

Isomeric SMILES

CCCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC)C

Canonical SMILES

CCCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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